2-Hydroxy-D-Phenylalanine

Catalog No.
S1768054
CAS No.
24008-77-3
M.F
C9H11NO3
M. Wt
181.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-D-Phenylalanine

CAS Number

24008-77-3

Product Name

2-Hydroxy-D-Phenylalanine

IUPAC Name

(2R)-2-amino-3-(2-hydroxyphenyl)propanoic acid

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

InChI

InChI=1S/C9H11NO3/c10-7(9(12)13)5-6-3-1-2-4-8(6)11/h1-4,7,11H,5,10H2,(H,12,13)/t7-/m1/s1

InChI Key

WRFPVMFCRNYQNR-SSDOTTSWSA-N

SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)O

Synonyms

2-Hydroxy-D-Phenylalanine;24008-77-3;(R)-2-Amino-3-(2-hydroxyphenyl)propanoicacid;(+)-o-Tyrosine;D-o-Tyrosine;D-o-Hydroxyphenylalanine;D-PHE(2-OH)-OH;(2R)-2-amino-3-(2-hydroxyphenyl)propanoicacid;AC1OCTXS;D-Phenylalanine,2-hydroxy-;D-2-HYDROXYPHENYLALANINE;SCHEMBL13537520;CTK4F2747;MolPort-005-943-592;ZINC392005;1711AB;ANW-63263;CH-421;AB21388;AM83352;AJ-21202;AK-87829;KB-24527;DB-021205;TC-152008

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)[O-])[NH3+])O

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](C(=O)[O-])[NH3+])O

Structural Similarity to L-Tyrosine

2-Hydroxy-D-Phe differs from L-tyrosine by having a hydroxyl group (-OH) attached to the second carbon atom in its side chain, while L-tyrosine has a hydrogen atom at that position. This seemingly minor difference can significantly impact the molecule's properties and potential biological functions [, ].

Potential Applications

Research on 2-Hydroxy-D-Phe is ongoing, exploring its potential applications in various fields, including:

  • Enzyme Inhibition: Studies suggest that 2-Hydroxy-D-Phe might act as an inhibitor for certain enzymes, potentially impacting specific biological processes [].
  • Drug Design: Due to its structural similarity to L-tyrosine, 2-Hydroxy-D-Phe could be used as a starting point for the development of new drugs targeting specific receptors or enzymes [].
  • Peptide Synthesis: 2-Hydroxy-D-Phe can be incorporated into peptides, potentially leading to the development of novel therapeutic agents with improved stability or specific functionalities [].

2-Hydroxy-D-Phenylalanine is a hydroxylated derivative of D-phenylalanine, an essential aromatic amino acid. Its chemical formula is C9H11NO3\text{C}_9\text{H}_{11}\text{N}\text{O}_3, and it is characterized by the presence of a hydroxyl group (-OH) at the second carbon of the phenylalanine backbone. This compound plays a significant role in biochemical pathways, particularly in the conversion to tyrosine, another crucial amino acid involved in the synthesis of neurotransmitters such as dopamine and norepinephrine .

2-DOPA's primary significance lies in its role as a metabolic precursor to dopamine, norepinephrine, and epinephrine. These neurotransmitters play crucial roles in the nervous system, regulating mood, movement, learning, and memory [].

When administered, 2-DOPA is transported across the blood-brain barrier and converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC) within dopaminergic neurons []. This increased dopamine level can potentially influence various physiological processes.

  • High doses: Excessive dopamine stimulation can lead to side effects like nausea, vomiting, involuntary movements (dyskinesias), and hallucinations

The primary chemical reaction involving 2-Hydroxy-D-Phenylalanine is its conversion to tyrosine through the action of phenylalanine hydroxylase, an enzyme that catalyzes the hydroxylation of phenylalanine. This reaction is essential for the biosynthesis of catecholamines and other important biomolecules. The general reaction can be represented as follows:

D Phenylalanine+O2Phenylalanine Hydroxylase2 Hydroxy D PhenylalanineTyrosine\text{D Phenylalanine}+\text{O}_2\xrightarrow{\text{Phenylalanine Hydroxylase}}\text{2 Hydroxy D Phenylalanine}\rightarrow \text{Tyrosine}

Additionally, 2-Hydroxy-D-Phenylalanine can undergo further transformations under specific conditions, including oxidation and conjugation reactions that may alter its biological activity and properties .

2-Hydroxy-D-Phenylalanine exhibits various biological activities primarily due to its role as a precursor in the synthesis of neurotransmitters. It has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter levels in the brain. The compound's interaction with neurotransmitter systems suggests a possible role in managing conditions related to mood and cognition . Furthermore, it may influence pathways related to oxidative stress due to its involvement in redox reactions within biological systems .

The synthesis of 2-Hydroxy-D-Phenylalanine can be achieved through several methods:

  • Hydroxylation of D-Phenylalanine: This method involves enzymatic or chemical hydroxylation using hydroxyl radicals or specific enzymes like phenylalanine hydroxylase.
  • Chemical Synthesis: Various synthetic routes can be employed, including:
    • SN2 Reactions: Utilizing nucleophilic substitution reactions to introduce the hydroxyl group at the desired position on the phenylalanine structure.
    • Oxidative Methods: Employing oxidizing agents to facilitate the conversion of D-phenylalanine into its hydroxylated form .

2-Hydroxy-D-Phenylalanine has several applications, particularly in pharmacology and biochemistry:

  • Neuropharmacology: Its role as a precursor for neurotransmitters makes it valuable in studying and potentially treating neurodegenerative diseases and mood disorders.
  • Research Tool: It serves as a probe for studying oxidative stress and radical formation in biological systems due to its reactivity with hydroxyl radicals .
  • Nutraceuticals: Potential use in dietary supplements aimed at enhancing cognitive function or mood stabilization.

Studies on 2-Hydroxy-D-Phenylalanine have highlighted its interactions with various biological systems. Research indicates that it may influence neurotransmitter dynamics, particularly dopamine and norepinephrine levels, which are critical for mood regulation and cognitive function. Additionally, its interaction with oxidative stress pathways suggests that it could play a protective role against cellular damage caused by reactive oxygen species .

Several compounds exhibit structural or functional similarities to 2-Hydroxy-D-Phenylalanine. Below is a comparison highlighting their uniqueness:

CompoundStructureKey Features
D-PhenylalanineC9H11NO2Precursor to 2-Hydroxy-D-Phenylalanine; less reactive than L-form.
L-TyrosineC9H11NO3Directly involved in catecholamine synthesis; more prevalent in dietary sources.
DL-PhenylalanineC9H11NO2 (racemic mix)Combination of D- and L-forms; marketed for pain relief and mood enhancement.
L-PhenylalanineC9H11NO2Essential amino acid; involved in protein synthesis; converted to tyrosine.
D-TyrosineC9H11NO3Less common; potential neuroactive properties but less studied than L-Tyrosine.

Each compound has distinct roles based on its stereochemistry and biological interactions, with 2-Hydroxy-D-Phenylalanine being unique for its specific hydroxylation pattern which influences its reactivity and biological activity .

XLogP3

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Dates

Last modified: 08-15-2023

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